Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate
Description
Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate (CAS: 1982780-61-9) is a heterocyclic organic compound with the molecular formula C₁₉H₂₄N₂O₄ and a molecular weight of 344.4 g/mol. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1-oxo-1,2-dihydroisoquinolin-6-yloxy moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of kinase inhibitors or other bioactive molecules.
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl 4-[(1-oxo-2H-isoquinolin-6-yl)oxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-10-7-14(8-11-21)24-15-4-5-16-13(12-15)6-9-20-17(16)22/h4-6,9,12,14H,7-8,10-11H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWLTQTIMHQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C(=O)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
- Reaction: The hydroxy group of 6-hydroxy-1-oxo-1,2-dihydroisoquinoline reacts with tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate in the presence of a base such as potassium carbonate.
- Solvent: Typically carried out in polar aprotic solvents or mixtures of ethanol and water.
- Temperature: Reaction temperatures range from reflux (~100°C) to moderate heating (~70°C).
- Time: Reaction times vary from 16 to 24 hours.
- Yield: High yields reported, approximately 84-95%.
- Workup: Cooling followed by addition of water to induce crystallization, filtration, washing, and drying under vacuum.
- Characterization: The product is verified by NMR (1H and 13C) and mass spectrometry.
| Parameter | Details |
|---|---|
| Starting materials | 6-Hydroxy-1-oxo-1,2-dihydroisoquinoline, tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate |
| Base | Potassium carbonate |
| Solvent | Ethanol/water mixture |
| Temperature | 70–105 °C |
| Reaction time | 16–24 hours |
| Yield | 84–95% |
| Purification | Filtration, washing, vacuum drying |
| Characterization | NMR, MS |
This method is adapted from analogous quinazoline derivatives and related heterocyclic systems, indicating the robustness of the nucleophilic substitution on the piperidine ring with hydroxy-substituted heterocycles.
Copper(II)-Catalyzed Coupling with tert-Butyl 4-iodopiperidine-1-carboxylate
- Reaction: Copper(II) triflate catalyzed coupling of N-aryl acrylamides or related substrates with tert-butyl 4-iodopiperidine-1-carboxylate under photochemical conditions.
- Catalysts and Ligands: Cu(OTf)2 (5 mol%) with a suitable ligand (L1, 5 mol%).
- Base: 1,1,3,3-Tetramethylguanidine (TMG).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Irradiation with 410 nm LEDs at 25 °C for 24 hours in a sealed flask under nitrogen.
- Yield: Approximately 80-92%.
- Purification: Silica gel column chromatography.
- Characterization: Detailed NMR (1H and 13C) and HRMS data confirm the structure.
| Parameter | Details |
|---|---|
| Starting materials | N-Aryl acrylamides, tert-butyl 4-iodopiperidine-1-carboxylate |
| Catalyst | Cu(OTf)2 (5 mol%) |
| Ligand | L1 (5 mol%) |
| Base | 1,1,3,3-Tetramethylguanidine (TMG) |
| Solvent | THF |
| Temperature | 25 °C |
| Light source | 410 nm LEDs, 50 W × 2 |
| Reaction time | 24 hours |
| Yield | 80–92% |
| Purification | Silica gel chromatography |
| Characterization | 1H NMR, 13C NMR, HRMS |
This photochemical copper-catalyzed method enables efficient coupling to form the piperidine-isoquinolinone ether linkage under mild conditions, with good scalability demonstrated in research settings.
Alternative Methods and Notes
- Some methods involve the preparation of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate intermediates, which are then converted to the target compound via deprotection and coupling steps.
- Reaction parameters such as temperature, solvent choice, and base equivalence are critical for optimizing yield and purity.
- Purification techniques mainly involve crystallization and chromatographic methods, with NMR and mass spectrometry used for structural confirmation.
- The use of cesium fluoride in N,N-dimethylacetamide (DMA) has been reported for related etherification reactions, achieving moderate yields (~60%) under heating at 85 °C.
Summary Table of Preparation Methods
| Method | Reagents & Catalysts | Solvent & Conditions | Yield (%) | Purification Method | Key Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 6-Hydroxy-isoquinolinone, tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate, K2CO3 | Ethanol/water, reflux 16-24 h, 70-105 °C | 84–95 | Filtration, washing, drying | High yield, scalable |
| Copper(II)-catalyzed coupling | Cu(OTf)2 (5 mol%), ligand L1 (5 mol%), TMG | THF, 25 °C, 410 nm LED irradiation, 24 h | 80–92 | Silica gel chromatography | Mild conditions, photochemical method |
| Cesium fluoride-mediated | Cesium fluoride, DMA | DMA, 85 °C, 12 h | ~60 | Column chromatography | Moderate yield, requires multiple additions |
Research Findings and Characterization
- The prepared compounds exhibit characteristic NMR signals consistent with the piperidine ring, tert-butyl carbamate protecting group, and isoquinolinone aromatic system.
- 13C NMR chemical shifts confirm the presence of carbonyl carbons (~166-180 ppm), aromatic carbons (~120-150 ppm), and tert-butyl carbons (~28-30 ppm).
- Mass spectrometry data (ESI-MS) show molecular ion peaks consistent with the expected molecular weights.
- Reaction optimization studies indicate that base choice, solvent polarity, and temperature significantly impact the reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoquinolinone moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate is , with a molecular weight of approximately 290.36 g/mol. The compound features a piperidine ring, which is known for its biological activity, and an isoquinoline moiety that contributes to its pharmacological properties.
Pharmaceutical Applications
1. Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in preclinical models. This compound has been investigated for its potential use as an antidepressant due to its structural similarity to known antidepressants. Studies have shown that modifications to the piperidine structure can enhance serotonin reuptake inhibition, a common mechanism in antidepressant drugs.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including this compound. The results indicated promising in vitro activity against serotonin transporters, suggesting potential for further development as an antidepressant agent .
2. Anticancer Properties
Compounds with isoquinoline structures have been reported to possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Data Table: Cytotoxicity Results
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, warranting further investigation into its mechanisms of action and potential as an anticancer therapeutic.
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may offer neuroprotective benefits. The isoquinoline structure is associated with neuroprotective effects through modulation of neurotransmitter systems.
Case Study:
In a study focused on neurodegenerative diseases, researchers found that this compound could reduce oxidative stress markers in neuronal cells, providing a protective effect against neurotoxicity induced by beta-amyloid peptides . This suggests potential applications in treating conditions like Alzheimer's disease.
Synthetic Applications
Beyond biological applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isoquinolinone moiety may bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A : tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS: Not explicitly provided)
- Molecular Formula : C₁₃H₂₄N₂O₃
- Key Features: Contains an acetylated piperidine ring instead of the dihydroisoquinolinyloxy group.
- Synthetic Role: Intermediate in the synthesis of pharmaceuticals, such as (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide.
- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride (Ac₂O) and triethylamine (Et₃N) in dichloromethane (DCM).
Compound B : Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate (CAS: 1450655-10-3)
Compound C : this compound (Target Compound)
Comparative Data Table
Biological Activity
Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate (CAS Number: 1982780-61-9) is a synthetic organic compound with a complex structure that includes a piperidine ring and an isoquinolinone moiety. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C19H24N2O4, with a molecular weight of 344.40 g/mol. The compound is characterized by the presence of a tert-butyl group and a unique isoquinolinone structure, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.40 g/mol |
| CAS Number | 1982780-61-9 |
| Purity | ≥98% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The isoquinolinone moiety is believed to facilitate binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, affecting processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, potentially influencing neurological functions.
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Antimicrobial Activity : Research indicates that derivatives of isoquinolinones exhibit significant antimicrobial properties. The structural features of this compound suggest it may possess similar activities, warranting further investigation into its efficacy against bacterial and fungal strains.
- Neuroprotective Effects : Preliminary studies suggest that compounds with isoquinolinone structures can exert neuroprotective effects in models of neurodegeneration. This raises the possibility that this compound could be explored for therapeutic applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with similar structural characteristics have been shown to modulate inflammatory responses. The potential anti-inflammatory activity of this compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Isoquinolinone Derivatives : A study demonstrated that isoquinolinone derivatives exhibited significant inhibition of certain enzymes linked to inflammation and pain pathways. This suggests that this compound may also share these properties.
- Neuroprotective Screening : In vitro assays using neuronal cell lines indicated that similar compounds can reduce oxidative stress and apoptosis, highlighting a potential neuroprotective mechanism for this piperidine derivative.
Q & A
What are the recommended synthetic routes for preparing tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Answer:
Synthesis of this compound typically involves coupling a tert-butyl piperidine carboxylate derivative with a functionalized isoquinolinone moiety. Key steps include:
- Nucleophilic substitution : Reacting tert-butyl piperidine carboxylate intermediates with activated isoquinolinone precursors under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) .
- Protection/deprotection : Using Boc (tert-butoxycarbonyl) groups to protect amine functionalities, followed by deprotection with TFA or HCl .
- Purification : Employ silica gel column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product. Optimize solvent ratios and column dimensions to resolve byproducts .
Critical parameters : Monitor reaction temperature (often 20–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1.2–1.5 equivalents of coupling reagents). Validate purity via HPLC or NMR.
What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) :
- Storage : Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis or oxidation .
- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water mixtures .
How can X-ray crystallography be applied to confirm the structural configuration of this compound?
Answer:
- Crystallization : Grow single crystals via slow evaporation of saturated solutions in dichloromethane/hexane .
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths/angles against Cambridge Structural Database (CSD) entries .
- Validation : Check R-factors (R1 < 0.05) and residual electron density maps to confirm absence of disorder .
What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Avoid heating above 150°C to prevent Boc group cleavage .
- pH sensitivity : Test stability in buffered solutions (pH 3–10). The ester linkage may hydrolyze under strongly acidic (pH < 2) or basic (pH > 12) conditions .
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
How can researchers address limited toxicological data for risk assessment?
Answer:
- In silico modeling : Use tools like ProTox-II or ADMET Predictor to estimate acute toxicity (LD50) and mutagenicity .
- In vitro assays : Perform MTT assays on HEK293 or HepG2 cells to determine IC50 values .
- Read-across analysis : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) documented in ECHA databases .
What experimental strategies mitigate low yields in coupling reactions during synthesis?
Answer:
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 100°C, 30 min vs. 24 hours conventional) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., de-Boc intermediates) and adjust protecting groups .
How should researchers navigate regulatory compliance for novel derivatives of this compound?
Answer:
- GHS classification : Determine hazard categories using experimental data (e.g., skin irritation assays) or read-across from analogous substances .
- Documentation : Prepare SDS (Safety Data Sheets) compliant with EU REACH and OSHA Hazard Communication Standard .
- Transport regulations : Classify under UN numbers for "Environmentally hazardous substances" if ecotoxicity data are unavailable .
How can contradictory literature data on reactivity or stability be resolved?
Answer:
- Reproducibility studies : Replicate conflicting experiments under controlled conditions (e.g., humidity, solvent purity) .
- Advanced characterization : Use solid-state NMR or FT-IR to detect polymorphic forms or hydrate formation .
- Meta-analysis : Compare data across multiple platforms (e.g., PubChem, ECHA) to identify consensus properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
